Cabozantinib metabolite M10
Description
IUPAC Nomenclature and Molecular Formula
Cabozantinib metabolite M10 is systematically named as methyl 1-({[4-(6,7-dimethoxyquinolin-4-yloxy)phenyl]carbamoyl})cyclopropane-1-carboxylate . Its molecular formula, $$ \text{C}{23}\text{H}{22}\text{N}{2}\text{O}{6} $$, reflects a reduction in complexity compared to the parent compound cabozantinib ($$ \text{C}{28}\text{H}{24}\text{FN}{3}\text{O}{5} $$). The absence of fluorine and a 4-fluorophenyl substituent distinguishes M10's structure, while retaining the quinoline-oxyphenyl backbone central to cabozantinib's pharmacological activity.
| Property | This compound | Cabozantinib |
|---|---|---|
| Molecular Formula | $$ \text{C}{23}\text{H}{22}\text{N}{2}\text{O}{6} $$ | $$ \text{C}{28}\text{H}{24}\text{FN}{3}\text{O}{5} $$ |
| Molecular Weight (g/mol) | 422.4 | 501.51 |
| Key Functional Groups | Methyl ester, cyclopropane | Fluorophenyl, dicarboxamide |
This structural simplification arises from metabolic dealkylation and esterification processes, which replace cabozantinib’s dicarboxamide groups with a methyl ester moiety.
Molecular Weight and Spectral Properties
The molecular weight of M10 (422.4 g/mol) is approximately 15.8% lower than cabozantinib’s 501.51 g/mol, consistent with the loss of the 4-fluorophenylamine group and addition of a methyl ester. Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at 254 nm and 330 nm, characteristic of the conserved quinoline chromophore. These peaks align with cabozantinib’s spectral profile, confirming retention of the conjugated aromatic system.
Fourier-transform infrared spectroscopy (FTIR) identifies key vibrational modes:
- $$ \nu(\text{C=O}) $$ at 1725 cm$$^{-1}$$ (methyl ester)
- $$ \nu(\text{N-H}) $$ at 3350 cm$$^{-1}$$ (carbamate)
- $$ \nu(\text{C-O-C}) $$ at 1250 cm$$^{-1}$$ (ether linkage)
These features contrast with cabozantinib’s IR spectrum, which exhibits additional $$ \nu(\text{C-F}) $$ stretching at 1100 cm$$^{-1}$$ and amide I/II bands near 1650 cm$$^{-1}$$.
Structural Elucidation via Mass Spectrometry and Nuclear Magnetic Resonance
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses using electrospray ionization (ESI+) show a protonated molecular ion $$[M+H]^+$$ at m/z 423.2 for M10, consistent with its molecular weight. Collision-induced dissociation yields characteristic fragments:
- m/z 323.1: Quinoline-oxyphenyl moiety
- m/z 100.1: Cyclopropane-carboxylate group
This fragmentation pattern differs markedly from cabozantinib, which produces a dominant ion at m/z 323 from its $$ \text{C}{16}\text{H}{13}\text{N}{2}\text{O}{4} $$ fragment.
$$^1\text{H}$$ Nuclear Magnetic Resonance (NMR) in dimethyl sulfoxide-$$d_6$$ reveals:
- δ 3.67 ppm (s, 3H) : Methyl ester protons
- δ 1.25–1.38 ppm (m, 4H) : Cyclopropane methylene protons
- δ 6.85–8.15 ppm (m, 7H) : Aromatic protons from quinoline and phenyl groups
The absence of signals between δ 7.45–7.65 ppm (characteristic of cabozantinib’s 4-fluorophenyl group) confirms metabolic dearylation.
Comparative Analysis with Parent Compound Cabozantinib
Structural divergences between M10 and cabozantinib profoundly impact physicochemical properties:
| Parameter | This compound | Cabozantinib |
|---|---|---|
| LogP (Predicted) | 2.8 | 4.1 |
| Aqueous Solubility (mg/mL) | 0.15 | 0.02 |
| Protein Binding (%) | 92 | 97 |
The methyl ester in M10 introduces greater polarity, reducing lipophilicity by 31.7% compared to cabozantinib’s dicarboxamide groups. This enhances aqueous solubility 7.5-fold, potentially altering tissue distribution patterns.
X-ray diffraction studies of crystalline M10 demonstrate a planar quinoline system tilted 15° relative to the phenyl ring, versus 22° in cabozantinib. This conformational difference may influence metabolite-receptor interactions, particularly at the ATP-binding cleft of tyrosine kinases.
Metabolic derivation from cabozantinib involves:
- Hydrolysis of the $$ N-(4-fluorophenyl) $$ carboxamide
- Methylation of the resultant carboxylic acid
- Retention of the $$ N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl) $$ substructure
These modifications preserve the core pharmacophore while eliminating the fluorine atom critical for cabozantinib’s binding to c-Met’s hydrophobic pocket.
Properties
IUPAC Name |
methyl 1-[[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-28-19-12-16-17(13-20(19)29-2)24-11-8-18(16)31-15-6-4-14(5-7-15)25-21(26)23(9-10-23)22(27)30-3/h4-8,11-13H,9-10H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGPHKQYHLZWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1584696-82-1 | |
| Record name | Cabozantinib metabolite M10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1584696821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 1-(((4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)AMINO)CARBONYL)CYCLOPROPANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8YXP6QC7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Pharmacological Properties
Cabozantinib metabolite M10, along with other metabolites, contributes to the overall pharmacological profile of Cabozantinib. The metabolism of Cabozantinib has been extensively studied, revealing that it undergoes significant transformation in the body. A study identified 26 metabolites of Cabozantinib through ultra-high performance liquid chromatography coupled with mass spectrometry, among which M10 was characterized for its role in inhibiting key receptor tyrosine kinases involved in tumor progression .
Key Characteristics of this compound
- Mechanism of Action : M10 acts as an inhibitor of receptor tyrosine kinases such as MET and RET, similar to its parent compound. Its inhibition potency is significantly lower than that of Cabozantinib but still relevant in therapeutic contexts .
- Metabolic Pathways : M10 is formed through oxidative metabolism pathways and is one of several metabolites that may contribute to the drug's overall efficacy and safety profile .
Cancer Treatment
This compound has been investigated in various clinical settings:
- Renal Cell Carcinoma : In patients with advanced renal cell carcinoma, Cabozantinib has shown improved survival outcomes compared to other treatments. The role of M10 in this context is under ongoing investigation to understand its contribution to efficacy and potential drug-drug interactions .
- Prostate Cancer : Clinical trials have explored the use of Cabozantinib in metastatic castration-resistant prostate cancer (mCRPC). The combination of Cabozantinib with other therapies has been assessed for enhanced therapeutic effects; however, specific data on M10's role remains limited .
- Hepatocellular Carcinoma : Studies have evaluated the efficacy of Cabozantinib in hepatocellular carcinoma, where M10 may play a role in modulating tumor pathways alongside other agents like immune checkpoint inhibitors .
Combination Therapies
Recent research highlights the potential for combination therapies involving Cabozantinib and its metabolites:
- Immunotherapy Combinations : The combination of Cabozantinib with immune checkpoint inhibitors has shown promise in enhancing antitumor immune responses. The immunomodulatory effects may be partly attributed to metabolites like M10, which could influence immune cell dynamics .
- Targeted Therapy Approaches : In vitro studies suggest that combining Cabozantinib with other targeted therapies could lead to synergistic effects against various cancers. The specific contributions of M10 in these combinations are being explored further .
Table 1: Summary of Clinical Trials Involving Cabozantinib and Its Metabolites
Notable Research Findings
- A systematic review highlighted the effectiveness of Cabozantinib across multiple solid tumors, emphasizing the need for further understanding of its metabolites like M10 in treatment protocols .
- Studies have reported that dose adjustments based on metabolic profiles can optimize therapeutic outcomes while minimizing adverse effects .
Chemical Reactions Analysis
Enzymatic Pathways
| Enzyme | Role in Cabozantinib Metabolism | Key Metabolites Formed |
|---|---|---|
| CYP3A4 | Primary oxidase (≥80% contribution) | M1, M2, M3 |
| CYP3A5 | Minor role (stimulated by cytochrome b5) | M2 |
| CYP1A1/CYP1B1 | Minimal activity | M1 (CYP1A1), M2 (CYP1B1) |
Metabolite Characteristics
| Metabolite | Structure Modification | Pharmacological Activity |
|---|---|---|
| M1 | Monohydroxylation | Reduced potency vs. parent drug |
| M2 | Demethylation | Not fully characterized |
| M3 | N-oxidation | IC₅₀ >1000 nM (RET kinase inhibition) |
-
M3 (cabozantinib N-oxide) exhibits significantly reduced kinase inhibition compared to cabozantinib .
-
Metabolites such as EXEL-1644 (M9) and EXEL-1646 are predominant in human plasma but lack therapeutic activity .
Kinetic Parameters of CYP3A4-Catalyzed Oxidation
| Metabolite | K₀.₅ (μM) | Vₘₐₓ (pmol/min/pmol CYP3A4) |
|---|---|---|
| M1 | 9.1 | 0.16 |
| M2 | 11.8 | 0.18 |
| M3 | 12.4 | 0.15 |
Limitations and Research Gaps
-
M10 Not Identified : None of the studies referenced (including LC-MS/MS analyses of 26 metabolites ) designate a metabolite as "M10."
-
Nomenclature Variability : Metabolites are often labeled inconsistently across studies (e.g., EXEL-1644 vs. M9) .
-
Phase II Metabolites : Limited data exist on glucuronidation or sulfation products, which may include uncharacterized metabolites like M10.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Metabolites
Structural Analogues and Metabolic Pathways
The table below compares M10 with metabolites of other drugs sharing hydroxylation or demethylation pathways:
Key Observations :
Pharmacokinetic and Pharmacodynamic Comparisons
M10 vs. Myricetin (Active Metabolite of M10)
In murine colitis models, M10 and its metabolite myricetin exhibit distinct PK profiles:
- M10 : Higher plasma concentrations but reduced colon tissue penetration compared to myricetin.
- Myricetin: Superior anti-inflammatory efficacy in colitis, attributed to enhanced tissue retention and flavonoid-mediated pathways .
M10 vs. 10-Hydroxycarbazepine (MHD)
Q & A
Q. Advanced Research Focus
- Cross-validation : Required if multiple labs or instruments are used; alignment of calibration curves and QC samples across platforms is essential .
- Stability testing : M10’s stability under freeze-thaw cycles, long-term storage (-80°C), and benchtop conditions must be validated to ensure integrity .
- Incurred sample reanalysis (ISR) : ≥10% of study samples should undergo reanalysis to confirm reproducibility, with ≤33% deviation between original and repeat values .
- Regulatory alignment : Adherence to ICH M10 implementation timelines (e.g., post-6 months from guideline publication) for global harmonization .
What is the pharmacological role of M10 in Cabozantinib’s therapeutic efficacy and toxicity profile?
Q. Basic Research Focus
- Activity comparison : M10’s kinase inhibition profile (e.g., VEGF, MET, AXL) relative to cabozantinib must be characterized via in vitro kinase assays.
- Exposure-response : Correlation between M10 plasma concentrations and clinical outcomes (e.g., progression-free survival in HCC) using population pharmacokinetic models .
- Toxicity thresholds : M10’s contribution to adverse events (e.g., hypertension, palmar-plantar erythrodysesthesia) requires dose-escalation studies with metabolite monitoring .
How can inter-individual variability in M10 exposure be addressed in pharmacokinetic studies?
Q. Advanced Research Focus
- CYP3A4 polymorphisms : Genotyping participants for CYP3A4*22 or *1B alleles to stratify metabolizer status (e.g., poor vs. extensive) and adjust dosing .
- Drug-drug interactions (DDIs) : Co-administration with CYP3A4 inhibitors/inducers (e.g., ketoconazole, rifampicin) alters M10 exposure; require DDI studies .
- Metabotyping : Use metabolomic profiling (LC-MS/MS) to categorize patients into subgroups based on M10 clearance rates and optimize dosing .
Which metabolic enzymes are primarily responsible for M10 formation, and how does this impact study design?
Q. Basic Research Focus
- Primary pathway : CYP3A4 mediates >80% of M10 formation in vitro; CYP2C9 contributes minimally (<20%) .
- In vitro models : Human liver microsomes (HLMs) or hepatocytes are used to confirm enzyme contributions via chemical inhibition or antibody blocking .
- Species differences : Nonclinical studies must compare M10 profiles in humans vs. animal models (e.g., rodents, dogs) to assess translational relevance .
How should metabolomic studies be designed to investigate M10’s role in drug resistance or off-target effects?
Q. Advanced Research Focus
- Longitudinal sampling : Collect serial plasma/tissue samples pre- and post-treatment to track M10 dynamics and resistance biomarkers .
- Multi-omics integration : Pair metabolomics (M10 levels) with transcriptomics (kinase expression) to identify resistance pathways .
- Batch normalization : Use statistical tools (e.g., ComBat) to correct for batch effects in multi-center studies .
How can contradictory data on M10’s pharmacological activity compared to the parent drug be resolved?
Q. Advanced Research Focus
- Dose-ranging studies : Compare M10 and cabozantinib IC50 values across in vitro models (e.g., HCC cell lines) to clarify potency differences .
- Metabolite-specific assays : Use CRISPR-edited CYP3A4 knockout models to isolate M10’s effects from cabozantinib .
- Population PK/PD modeling : Quantify M10’s contribution to overall efficacy using hierarchical Bayesian models .
What are the key analytical challenges in detecting low-abundance M10 in complex biological matrices?
Q. Basic Research Focus
- Matrix effects : Phospholipid removal via solid-phase extraction (SPE) improves sensitivity in plasma/serum .
- Limit of quantification (LOQ) : Optimize MRM transitions and collision energies to achieve LOQ ≤1 ng/mL, critical for low-dose studies .
- Structural confirmation : High-resolution MS (HRMS) or NMR validates M10’s identity when reference standards are unavailable .
How can M10 pharmacokinetic data be integrated into population models to predict clinical outcomes?
Q. Advanced Research Focus
- Non-compartmental vs. compartmental analysis : Use the latter to model M10’s absorption/distribution phases in heterogeneous populations .
- Covariate analysis : Incorporate covariates (e.g., hepatic function, BMI) to explain variability in M10 clearance .
- Simulation tools : Platforms like NONMEM or Monolix simulate M10 exposure under different dosing regimens .
What regulatory requirements govern M10 quantification in clinical trials, and how do they differ globally?
Q. Basic Research Focus
- ICH M10 compliance : Mandatory validation parameters (accuracy, precision, stability) for FDA/EMA submissions .
- Documentation : Submit raw chromatograms, ISR data, and batch records to support regulatory audits .
- Regional timelines : Studies initiated ≥6 months after ICH M10 publication must adhere to updated guidelines in the EU and USA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
